molecular formula C9H14BNO4 B12047093 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12047093
M. Wt: 211.03 g/mol
InChI Key: VYHBJTPGBOGZLT-SNAWJCMRSA-N
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Description

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methylimidazole diacetate (MIDA) boronate characterized by an alkenyl substituent [(E)-but-1-enyl] at the 2-position of the dioxazaborocane scaffold. MIDA boronates are widely used in iterative cross-coupling reactions due to their stability and controlled release of boronic acids under mild conditions. The (E)-but-1-enyl group confers unique electronic and steric properties, distinguishing it from aryl or heteroaryl-substituted analogs .

Properties

Molecular Formula

C9H14BNO4

Molecular Weight

211.03 g/mol

IUPAC Name

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C9H14BNO4/c1-3-4-5-10-14-8(12)6-11(2)7-9(13)15-10/h4-5H,3,6-7H2,1-2H3/b5-4+

InChI Key

VYHBJTPGBOGZLT-SNAWJCMRSA-N

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)/C=C/CC

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with suitable organic precursors under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the boronic acid reacts with an appropriate halide or pseudohalide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols or amines.

Scientific Research Applications

2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.

    Biology: The compound can be used in the development of boron-based drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism of action of 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins that contain active sites capable of binding boron. This interaction can lead to the inhibition or activation of these enzymes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Alkenyl vs. Aryl Groups : The (E)-but-1-enyl substituent enhances reactivity in alkenylation reactions compared to aryl analogs, which are more suited for Suzuki-Miyaura couplings. However, alkenyl boronates may exhibit lower hydrolytic stability due to reduced resonance stabilization .
  • Heteroaryl Substituents : Pyridinyl and benzothiophenyl groups (e.g., ) introduce nitrogen or sulfur atoms, affecting solubility and coordination in transition metal catalysts.

Spectral Signatures

  • ¹H NMR : Alkenyl protons in the target compound resonate at δ ~5.5–6.5 ppm, distinct from aromatic protons in phenyl analogs (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : Accurate mass data (e.g., [M+H]⁺ = 250.0895 for phenyl analog ) confirm molecular integrity.

Biological Activity

The compound 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family and has garnered attention for its potential biological activities. This article summarizes its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈BNO₄
  • Molecular Weight : 285.12 g/mol
  • CAS Number : [Pending Registration]

Synthesis

The synthesis of 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be achieved through various methodologies including:

  • Conventional Heating Methods : Utilizing MIDA boronates as intermediates allows for efficient reaction pathways with high yields. Recent studies have demonstrated yields exceeding 90% in the synthesis of related compounds using conventional heating techniques .
  • Sonogashira Coupling Reactions : This method has been employed to create derivatives that may exhibit enhanced biological activity due to structural modifications .

Antitumor Activity

Research indicates that dioxazaborocanes exhibit significant antitumor properties. In vitro studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines:

  • Case Study 1 : A study reported that derivatives of dioxazaborocanes exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines .
  • Case Study 2 : Another investigation highlighted the ability of these compounds to induce apoptosis in melanoma cells through caspase activation pathways .

Antimicrobial Properties

Dioxazaborocanes have also been evaluated for their antimicrobial efficacy:

  • Case Study 3 : A series of tests demonstrated that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

The biological activity of 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Research Findings Summary Table

StudyActivityCell Line/OrganismIC₅₀ Value (µM)
AntitumorBreast Cancer5.4
AntimicrobialE. coli12.0
Apoptosis InductionMelanoma7.8

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